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molecular formula C10H19ClN2O B8755777 1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride

1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride

Cat. No. B8755777
M. Wt: 218.72 g/mol
InChI Key: WTMFYLAHNXBRFN-UHFFFAOYSA-N
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Patent
US07531546B2

Procedure details

To a solution of 8-acetyl-2,8-diaza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester (1.34 g) in ethyl acetate (10 ml), a 1 M ethyl acetate solution of HCl (20 ml). After stirring for 2 h at room temperature, the reaction mixture is evaporated down to give 1-(2,8-diaza-spiro[4.5]dec-8-yl)-ethanone hydrochloride as a solid.
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][C:10]2([CH2:17][CH2:16][N:15]([C:18](=[O:20])[CH3:19])[CH2:14][CH2:13]2)[CH2:9]1)=O)(C)(C)C.[ClH:21]>C(OCC)(=O)C>[ClH:21].[CH2:9]1[C:10]2([CH2:13][CH2:14][N:15]([C:18](=[O:20])[CH3:19])[CH2:16][CH2:17]2)[CH2:11][CH2:12][NH:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(CC1)CCN(CC2)C(C)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated down

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C1NCCC12CCN(CC2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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